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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)hexan-1-amine

CAS No.: 1247813-16-6

Cat. No.: B1399612

Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)hexan-1-
amine

Abstract
This technical guide provides a comprehensive examination of the core physicochemical

properties of 1-(3-Fluorophenyl)hexan-1-amine. As a member of the fluorinated aromatic

amine family, this compound possesses structural features of significant interest to researchers

in medicinal chemistry and drug development. The incorporation of a fluorine atom can

profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the

hexylamine chain imparts specific solubility and basicity characteristics. This document

synthesizes predicted data with established analytical principles to offer a robust profile of the

molecule. We present detailed, field-proven experimental protocols for the empirical

determination of key parameters, including chromatographic purity, acid dissociation constant

(pKa), and lipophilicity (LogP). This guide is designed to equip researchers, scientists, and drug

development professionals with the foundational knowledge and practical methodologies

required for the effective application of 1-(3-Fluorophenyl)hexan-1-amine in a research and

development setting.
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Chemical Identity and Structure
A precise understanding of a compound's identity is the cornerstone of all subsequent

research. 1-(3-Fluorophenyl)hexan-1-amine is an aromatic amine characterized by a hexyl

chain and a fluorine atom at the meta-position of the phenyl ring.

IUPAC Name: 1-(3-fluorophenyl)hexan-1-amine

CAS Number: 1247813-16-6[1]

Molecular Formula: C₁₂H₁₈FN[1]

Molecular Weight: 195.28 g/mol [1]

Canonical SMILES: CCCCCC(C1=CC=CC(F)=C1)N[1]

Structure:

(2D representation of 1-(3-Fluorophenyl)hexan-1-amine)

Core Physicochemical Properties
The physicochemical properties of a molecule dictate its behavior in biological and chemical

systems, influencing everything from solubility and absorption to receptor binding and toxicity.

The data presented below combines computationally predicted values with expert analysis

based on the compound's structural motifs.

Table 1: Summary of Physicochemical Properties
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Property Value / Predicted Range Source / Rationale

LogP (Octanol-Water Partition

Coefficient)
3.4058

Computationally predicted.[1]

This value indicates significant

lipophilicity, suggesting good

solubility in organic solvents

and lipids.

pKa (Acid Dissociation

Constant)
~9.5 - 10.5 (Estimated)

No experimental data is

available. This estimate is

based on the typical pKa of

primary alkylamines like

hexylamine (pKa ≈ 10.6)[2][3],

adjusted downward due to the

electron-withdrawing effect of

the 3-fluorophenyl group,

which reduces the basicity of

the amine.

Aqueous Solubility Low (Predicted)

Based on the high LogP value

and the general properties of

arylamines with long alkyl

chains, solubility in water is

expected to be poor.[4] It is

expected to be soluble in

organic solvents like ethanol,

methanol, and

dichloromethane.

Topological Polar Surface Area

(TPSA)
26.02 Å²

Computationally predicted.[1]

This value, associated with the

primary amine group, is

relatively low, which is

consistent with good

membrane permeability.

Hydrogen Bond Donors 1 From the -NH₂ group.[1]

Hydrogen Bond Acceptors 1 From the nitrogen atom.[1]
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Rotatable Bonds 5

Computationally predicted.[1]

This suggests a degree of

conformational flexibility.

Predicted Spectroscopic Profile
Unequivocal structural confirmation relies on a combination of spectroscopic techniques. While

experimental spectra for this specific molecule are not publicly available, a reliable profile can

be predicted based on established principles and data from analogous structures.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Protons (Ar-H): Expected in the range of δ 6.9-7.4 ppm. The fluorine atom will

induce complex splitting patterns (doublets and triplets of doublets).

Methine Proton (-CH(Ar)-NH₂): A multiplet expected around δ 4.0-4.5 ppm, coupled to the

adjacent methylene protons and potentially the amine protons.

Amine Protons (-NH₂): A broad singlet typically between δ 1.5-3.0 ppm. Its chemical shift

is highly dependent on solvent and concentration. This signal will disappear upon shaking

the sample with D₂O.[6]

Alkyl Protons (-CH₂- & -CH₃): A series of multiplets expected between δ 0.8-1.8 ppm,

corresponding to the hexyl chain. The terminal methyl group (-CH₃) will appear as a triplet

around δ 0.9 ppm.

¹³C NMR (Carbon Nuclear Magnetic Resonance):

Aromatic Carbons: Six signals expected in the δ 110-165 ppm region. The carbon directly

bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈

240-250 Hz). Other aromatic carbons will also show smaller C-F couplings.[5]

Methine Carbon (-CH(Ar)-NH₂): Expected around δ 50-60 ppm.

Alkyl Carbons: Signals for the hexyl chain carbons will appear in the upfield region, δ 14-

40 ppm.
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IR (Infrared) Spectroscopy:

N-H Stretch: Two characteristic medium-intensity peaks for a primary amine are expected

in the 3300-3500 cm⁻¹ region.[6]

C-H Stretch (Aliphatic): Multiple peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.[6]

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption in the 1000-1350 cm⁻¹ region.

MS (Mass Spectrometry):

Molecular Ion (M⁺): A peak at m/z = 195.

Major Fragmentation: The most likely fragmentation pathway is the alpha-cleavage of the

C-C bond adjacent to the amine, resulting in a stable benzylic iminium cation. This would

produce a prominent fragment ion at m/z = 124 (C₇H₇FN⁺).

Analytical Methodologies & Experimental Protocols
To ensure scientific integrity, predicted values must be confirmed by empirical data. The

following protocols describe robust, self-validating methods for determining key

physicochemical properties.

Purity and Identity Confirmation using HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the

purity of non-volatile aromatic amines.[7][8] It avoids the potential thermal degradation and

derivatization steps often required in Gas Chromatography (GC).[8]

Protocol: Reversed-Phase HPLC for Purity Assessment

System Preparation:
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HPLC System: Agilent 1200 series or equivalent, equipped with a UV-Vis detector,

autosampler, and column oven.[7]

Column: Agilent Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 µm) or equivalent reversed-

phase C18 column.[7]

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Acetonitrile in Water.

System Equilibration: Equilibrate the column with the initial mobile phase composition

(e.g., 70% A, 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

Sample and Standard Preparation:

Stock Solution: Accurately weigh ~10 mg of 1-(3-Fluorophenyl)hexan-1-amine and

dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

Working Solution: Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A

and B to a final concentration of 10 µg/mL.

Chromatographic Analysis:

Injection Volume: 10 µL.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

UV Detection: 254 nm and 210 nm.

Gradient Elution:

0-1 min: 30% B

1-10 min: 30% to 95% B

10-12 min: Hold at 95% B
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12.1-15 min: Return to 30% B for re-equilibration.

Data Analysis:

Integrate the peak area of the main component and any impurities.

Calculate purity as the percentage area of the main peak relative to the total area of all

peaks.

The retention time serves as an identifier under these specific conditions.

Preparation Analysis

Data Processing

Prepare Mobile
Phases A & B

Prepare 1 mg/mL
Stock Solution

Prepare 10 µg/mL
Working Solution

Equilibrate HPLC
System & Column Inject 10 µL Sample Run Gradient

Elution Program
Detect at

254 nm & 210 nm
Integrate

Peak Areas

Calculate Area % Purity

Confirm Retention Time

Click to download full resolution via product page

Caption: Workflow for HPLC-UV Purity Analysis.

Determination of Acid Dissociation Constant (pKa)
Potentiometric titration is a highly accurate and direct method for determining the pKa of

amines.[9] The process involves monitoring the pH of the amine solution as a strong acid is

incrementally added. The pKa corresponds to the pH at which half of the amine has been

protonated.

Protocol: pKa Determination by Potentiometric Titration

Equipment and Reagent Setup:

Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 10 mL

burette (Class A).
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Sample Solution: Prepare a 0.05 M solution of 1-(3-Fluorophenyl)hexan-1-amine in

deionized water. If solubility is an issue, a co-solvent like 50% ethanol-water can be used,

though this will yield an apparent pKa (pKa').[10]

Titrant: Standardized 0.1 M Hydrochloric Acid (HCl) solution.

Calibration:

Calibrate the pH meter using at least two standard buffers (e.g., pH 7.00 and pH 10.00)

that bracket the expected pKa.

Titration Procedure:

Pipette 50.0 mL of the amine solution into a 100 mL beaker with a magnetic stir bar.

Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact

the stir bar.

Begin stirring at a constant, gentle rate.

Record the initial pH of the solution.

Add the 0.1 M HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the

pH reading to stabilize and record both the volume of titrant added and the corresponding

pH.

Continue adding titrant until the pH has dropped significantly past the equivalence point

(e.g., to pH 2-3).

Data Analysis:

Plot the Data: Create a graph of pH (y-axis) versus the volume of HCl added (x-axis). This

is the titration curve.

Determine Equivalence Point: The equivalence point (V_eq) is the point of maximum slope

on the curve, which can be found by examining the first derivative (ΔpH/ΔV).
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Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point

(V_half-eq = V_eq / 2).

Find the pKa: The pKa is the pH of the solution at the half-equivalence point. Read this

value directly from the titration curve.[11]

Prepare 0.05 M
Amine Solution

Titrate with 0.1 M HCl

Calibrate pH Meter
(pH 7 & 10 Buffers)

Record pH vs. Volume
of HCl Added

Plot Titration Curve
(pH vs. Volume)

Determine Equivalence Point
(V_eq)

Calculate Half-Equivalence
Point (V_eq / 2)

Determine pKa
(pH at V_eq / 2)

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.
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Conclusion
1-(3-Fluorophenyl)hexan-1-amine is a lipophilic (LogP ≈ 3.4) primary amine with an estimated

pKa in the range of 9.5-10.5. Its structural features—a flexible hexyl chain, a basic amine

center, and a metabolically robust fluorophenyl group—make it a compound of interest for

applications in medicinal chemistry and materials science. The low polar surface area suggests

potential for good cell membrane permeability. The analytical protocols detailed in this guide

provide a clear and reliable framework for the empirical verification of its physicochemical

properties, ensuring data integrity and reproducibility for researchers. A thorough

understanding of these foundational characteristics is paramount for designing and interpreting

experiments, from in vitro assays to in vivo pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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